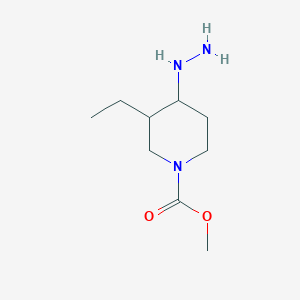

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate

Description

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C9H19N3O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Properties

Molecular Formula |

C9H19N3O2 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate |

InChI |

InChI=1S/C9H19N3O2/c1-3-7-6-12(9(13)14-2)5-4-8(7)11-10/h7-8,11H,3-6,10H2,1-2H3 |

InChI Key |

VPUAALDCXUEFCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CCC1NN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate typically involves the reaction of ethyl piperidine-1-carboxylate with hydrazine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is being explored for its potential therapeutic applications, particularly in oncology and infectious diseases. The compound's hydrazine group may contribute to its biological activity by forming covalent bonds with nucleophilic sites on target proteins, which can inhibit enzyme activity or disrupt cellular processes.

2. Antiparasitic Activity

Research has indicated that this compound exhibits significant antiparasitic properties. It has been studied for its effects against protozoan parasites such as Trypanosoma brucei and Trypanosoma cruzi, which are responsible for diseases like African sleeping sickness and Chagas disease, respectively. In vitro studies have demonstrated that it can inhibit key enzymes necessary for parasite survival.

3. Synthesis of Novel Drug Candidates

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for modifications that could lead to the development of novel drug candidates targeting specific diseases, particularly in the field of oncology.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

| Study Focus | Findings |

|---|---|

| Antiparasitic Activity Against T. cruzi | Demonstrated an IC₅₀ value of 6.4 µM, indicating potent activity against the parasite. |

| Structure-Activity Relationship (SAR) Analysis | Modifications to the hydrazine group enhanced biological activity while maintaining low toxicity levels. |

| Selectivity Testing | Exhibited over 100-fold selectivity against human MRC-5 cells compared to its antiparasitic effects, suggesting a favorable safety profile for therapeutic use. |

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-hydrazinylpiperidine-1-carboxylate

- Ethyl 3-hydrazinylpiperidine-1-carboxylate

- Methyl 3-ethyl-4-aminopiperidine-1-carboxylate

Uniqueness

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is unique due to the presence of both the ethyl and hydrazinyl groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : Approximately 201.27 g/mol

- Structural Features : The compound features a piperidine ring substituted with a hydrazine group and a carboxylate moiety, which is critical for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of cellular processes.

- Oxidative Stress Induction : The compound may induce oxidative stress by generating reactive oxygen species (ROS), contributing to its biological effects.

- Target Interaction : Similar compounds have shown interactions with specific molecular targets, affecting pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that hydrazine derivatives often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit critical enzymes involved in cell wall synthesis.

Antitumor Effects

The compound has shown potential as an anticancer agent. Studies indicate that similar piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-hydrazinylpiperidine-1-carboxylate | C₉H₁₃N₃O₂ | Lacks ethyl substitution on the third position |

| Methyl 4-hydroxypiperidine-1-carboxylate | C₉H₁₃N₃O₂ | Contains a hydroxyl group instead of a hydrazine group |

| Ethyl 4-(3-hydroxyphenyl)-1-methylpiperidine | C₁₁H₁₅N | Incorporates a phenolic substituent |

This comparison highlights the distinct hydrazine substitution and ethyl group positioning in this compound, which may confer unique biological activities compared to these similar compounds.

Study on Anticancer Activity

A recent study explored the anticancer properties of various hydrazine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxic effects against human cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was primarily linked to the induction of apoptosis through ROS generation and activation of caspase pathways .

Antimicrobial Efficacy Assessment

In another research effort, this compound was tested against a panel of bacterial strains (e.g., E. coli, S. aureus) and fungal species (e.g., Candida albicans). Results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.